molecular formula C15H18N4O3 B10773984 methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate CAS No. 326618-93-3

methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate

Cat. No.: B10773984
CAS No.: 326618-93-3
M. Wt: 302.33 g/mol
InChI Key: LVKKWCOINMSBPK-UHFFFAOYSA-N
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Description

Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate is a triazole-based heterocyclic compound featuring:

  • A 1,2,4-triazole core substituted at position 3 with a methyl carboxylate group.
  • A 4-tert-butylbenzoylamino substituent at position 5. This structure combines lipophilic (tert-butylbenzoyl) and polar (carboxylate) moieties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

CAS No.

326618-93-3

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

methyl 3-[(4-tert-butylbenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C15H18N4O3/c1-15(2,3)10-7-5-9(6-8-10)12(20)17-14-16-11(18-19-14)13(21)22-4/h5-8H,1-4H3,(H2,16,17,18,19,20)

InChI Key

LVKKWCOINMSBPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-tert-butylbenzoyl chloride with 5-amino-1,2,4-triazole-3-carboxylic acid methyl ester under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is typical for esters and is critical for modifying solubility or introducing further reactivity.

Conditions:

  • Basic Hydrolysis: NaOH/H2O, reflux

  • Acidic Hydrolysis: HCl/H2O, reflux

Product:
5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylic acid .

Amide Bond Reactivity

The benzamide linkage can hydrolyze under strongly acidic or basic conditions to regenerate the parent amine and carboxylic acid. This reaction is less favorable under mild conditions due to the stability of the amide bond.

Conditions:

  • 6M HCl, 100°C (acidic hydrolysis)

  • 6M NaOH, 100°C (basic hydrolysis)

Products:

  • 4-tert-butylbenzoic acid

  • 5-amino-1,2,4-triazole-3-carboxylic acid methyl ester.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in cycloaddition and substitution reactions. For example:

  • Alkylation/Arylation: Reaction with alkyl halides or aryl boronic acids at N1 or N2 positions, facilitated by transition-metal catalysts .

  • Thiolation: Treatment with Lawesson’s reagent or phosphorus pentasulfide converts carbonyl groups to thiones, though this is more common in mercapto-triazole analogs .

Example Thiolation Reaction:

\ceTriazoleCONHBenzoyl+P2S5>[reflux]TriazoleCSNHBenzoyl+H2S\ce{Triazole-CO-NH-Benzoyl + P2S5 ->[\text{reflux}] Triazole-CS-NH-Benzoyl + H2S}

Derivatization via Ester Group

The methyl ester serves as a handle for further modifications:

  • Transesterification: Reacting with higher alcohols (e.g., ethanol, isopropyl alcohol) in acidic media to produce alternative esters.

  • Aminolysis: Reaction with amines (e.g., hydrazine) to form hydrazides or amides .

Example Aminolysis:

\ceTriazoleCOOMe+NH2NH2>[EtOH]TriazoleCONHNH2+MeOH\ce{Triazole-COOMe + NH2NH2 ->[\text{EtOH}] Triazole-CONHNH2 + MeOH}

Cyclization Reactions

Under dehydrating conditions, the triazole-carboxylate can form fused bicyclic systems. For instance, heating with POCl3 promotes cyclodehydration to generate triazolopyrimidines or related heterocycles .

Conditions:

  • POCl3, 80–100°C

  • Catalytic TsOH (p-toluenesulfonic acid)

Biological Interactions (Factor XII Inhibition)

While not a classical chemical reaction, the compound selectively inhibits Factor XIIa via non-covalent interactions:

  • Key Binding Interactions: Hydrogen bonding with the triazole’s NH and carbonyl oxygen, and hydrophobic interactions with the tert-butyl group .

Structural Insights Influencing Reactivity

  • Triazole Ring: The 1,2,4-triazole’s NH groups (positions 1 and 2) are weakly acidic (pKa ~8–10), enabling deprotonation and subsequent alkylation .

  • Benzamide Group: Electron-withdrawing tert-butyl substituent enhances the carbonyl’s electrophilicity, facilitating nucleophilic attacks .

  • Ester Group: Polarizable carbonyl allows nucleophilic substitutions or reductions (e.g., LiAlH4 to alcohol) .

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Coagulation Factor XII

Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate acts as an inhibitor of coagulation factor XII. This property is crucial in the development of anticoagulant therapies aimed at preventing thrombosis without increasing the risk of bleeding associated with traditional anticoagulants. The compound's mechanism involves the selective inhibition of factor XII activation, which is pivotal in the intrinsic pathway of coagulation .

2. Anticancer Potential

Research indicates that this compound may exhibit anticancer properties by modulating specific signaling pathways involved in cancer cell proliferation and survival. It has been studied for its potential effects on various cancer types, including breast and prostate cancers. The inhibition of specific enzymes and receptors implicated in tumor growth and metastasis has been a focal point of these studies .

3. Neurological Applications

There is emerging evidence that this compound may play a role in neurological research. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases by modulating neuroinflammation and protecting neuronal integrity .

Case Studies

StudyFocusFindings
Inhibition of Factor XII PharmacologyDemonstrated effective inhibition with a significant reduction in thrombus formation in animal models .
Anticancer Activity OncologyShowed promise in inhibiting tumor growth in vitro and in vivo models; further studies are required to elucidate the specific pathways involved .
Neuroprotective Effects NeuroscienceIndicated potential benefits in models of neurodegeneration, suggesting a protective effect against neuronal loss .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues differ in substituents at positions 3 (carboxylate ester) and 5 (amino/benzoylamino groups). Key examples include:

Compound Name Substituent at Position 3 Substituent at Position 5 Similarity Score (If Available) Key References
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Methyl ester Amino group (-NH2) 0.90
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate Ethyl ester Methyl group (-CH3) 0.86
Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate Methyl ester Bromine (-Br) 0.82
Ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate Ethyl ester Pyridinyl group N/A

Key Observations :

  • Position 5: The 4-tert-butylbenzoylamino group in the target compound enhances steric bulk and hydrophobicity compared to smaller substituents (e.g., -NH2, -CH3, halogens), which may improve receptor binding in medicinal applications .

Physical and Spectral Properties

Comparative data for select analogues:

Compound Name Melting Point (°C) $ ^1H $ NMR (DMSO-d6) Highlights Reference
Methyl 1H-1,2,4-triazole-3-carboxylate 185–186 δ 4.33 (s, 3H, CH3), δ 8.51 (s, 1H, CH)
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate 196–199 Not reported
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate Not reported Not reported

Notes:

  • The target compound’s tert-butylbenzoyl group is expected to raise the melting point compared to simpler analogues due to increased molecular weight and crystallinity .

Key Insights :

  • The 4-tert-butylbenzoyl group in the target compound may enhance membrane permeability and target selectivity compared to halogenated or pyridinyl analogues .
  • Ester groups (methyl/ethyl) at position 3 are critical for metabolic stability; methyl esters are generally more resistant to hydrolysis than ethyl esters .

Example Yields :

  • Methyl 1H-1,2,4-triazole-3-carboxylate: 88% yield via cyclization .
  • Methyl 5-azido-1,2,4-triazole-3-carboxylate: Synthesized from 5-amino precursor (30.0 g scale) .

The target compound’s synthesis likely involves amide coupling between methyl 5-amino-1,2,4-triazole-3-carboxylate and 4-tert-butylbenzoyl chloride, with yields dependent on reaction conditions (e.g., catalyst, solvent) .

Biological Activity

Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate is a compound that has garnered attention for its biological activity, particularly as an inhibitor of coagulation factor XII. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4O3
  • CAS Number : M611827
  • PubChem CID : 2314952

The compound features a triazole ring which is significant in various biological activities. Its structure includes a tert-butylbenzoyl group that enhances its pharmacological properties.

This compound primarily acts as an inhibitor of coagulation factor XII , which plays a crucial role in the intrinsic pathway of blood coagulation. By inhibiting this factor, the compound may reduce thrombus formation and has potential applications in treating thromboembolic disorders.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineCC50 (µM)
11gK56213.6 ± 0.3
11gCCRF-SB112 ± 19
6gK562391 ± 15

These findings suggest that derivatives of triazoles can induce apoptosis and inhibit cell proliferation in leukemia cells. The mechanism involves cell cycle arrest and increased apoptosis markers in treated cells .

Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties. Research indicates that certain triazole compounds exhibit significant activity against various pathogens, suggesting potential as therapeutic agents in infectious diseases .

Case Studies and Research Findings

  • Inhibition of Coagulation : A study demonstrated that this compound effectively inhibited factor XIIa with an IC50 value indicating its potency as an anticoagulant agent .
  • Cytotoxicity Testing : In vitro assays revealed that this compound significantly reduced the viability of chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells after 24 hours of exposure. The results showed a dose-dependent response with notable reductions in cell proliferation rates .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound induces cell cycle arrest in the G1 phase while promoting apoptosis in cancer cell lines. This dual action enhances its potential as an anticancer drug .

Q & A

Q. What are the standard synthetic routes for methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate?

The compound can be synthesized via condensation reactions involving triazole precursors and substituted benzoyl derivatives. A typical method involves refluxing 4-amino-1,2,4-triazole derivatives with 4-tert-butylbenzoyl chloride in anhydrous ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization . Key steps include controlling stoichiometry (1:1 molar ratio of reactants) and maintaining inert conditions to prevent side reactions.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • X-ray crystallography (for definitive structural confirmation, as demonstrated in triazole derivatives in ).
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the tert-butylbenzoyl and methyl ester groups.
  • FT-IR to identify carbonyl (C=O) stretches (~1700 cm⁻¹ for ester and amide groups).
  • HPLC-MS for purity assessment and molecular ion verification .

Q. What safety protocols are critical when handling this compound?

  • Store at -20°C for long-term stability .
  • Dispose of waste via professional biohazard services to avoid environmental contamination, as recommended for structurally similar triazole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the pharmacological activity of this compound?

Density Functional Theory (DFT) studies can model electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces to predict binding affinity with biological targets. For example, DFT analysis of triazole-thione derivatives revealed correlations between charge distribution and antimicrobial activity . Pair these models with molecular docking against enzymes like tyrosinase or kinases to prioritize in vitro testing .

Q. How can structural modifications optimize bioactivity while minimizing toxicity?

  • Rational Design : Introduce electron-withdrawing groups (e.g., halogens) at the benzoyl moiety to enhance electrophilicity and target binding, as seen in analogous 1,2,4-triazole derivatives .
  • Hybridization : Combine triazole cores with thiazole or thiadiazole moieties to exploit synergistic effects, as demonstrated in tyrosinase inhibitors .
  • SAR Studies : Systematically vary substituents (e.g., tert-butyl vs. methoxy groups) and evaluate cytotoxicity using MTT assays .

Q. How to resolve contradictions in reported biological activity data for triazole derivatives?

  • Comparative Meta-Analysis : Normalize data across studies by controlling variables like solvent polarity (e.g., DMSO concentration in assays) and cell lines used .
  • Structural Crystallography : Identify conformational differences (e.g., tautomerism in triazole rings) that may alter activity, as shown in .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions to distinguish intrinsic activity from experimental artifacts .

Q. What experimental designs are suitable for evaluating this compound’s bioactivity in plant or microbial systems?

Adopt a split-split-plot design for multifactorial studies:

  • Main Plots : Test concentrations (e.g., 1–100 µM).
  • Subplots : Vary application methods (foliar vs. root uptake).
  • Sub-Subplots : Replicate across biological models (e.g., Arabidopsis, fungal pathogens) . Include positive/negative controls and four replicates per group for statistical robustness.

Methodological Notes

  • Synthetic Optimization : Replace ethanol with DMF for less polar intermediates to improve yield in benzoylation steps .
  • Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using Gaussian software) to confirm assignments .
  • Biological Replicates : Use ≥10 biological replicates in cytotoxicity assays to account for variability in triazole derivatives’ effects .

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